molecular formula C14H22Cl2N2O B12723914 o-Propionotoluidide, 6'-chloro-3-(diethylamino)-, hydrochloride CAS No. 102504-63-2

o-Propionotoluidide, 6'-chloro-3-(diethylamino)-, hydrochloride

Cat. No.: B12723914
CAS No.: 102504-63-2
M. Wt: 305.2 g/mol
InChI Key: PSDSHSSAFKPTBK-UHFFFAOYSA-N
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Description

The compound “C 3118” is known as 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline. This compound is a solid with a molecular weight of 396.83. It has significant applications in the field of neurodegenerative diseases, particularly in research related to Huntington’s disease and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline involves the reaction of 4-chlorobenzoyl chloride with 1-piperazine, followed by nitration of the resulting product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its role in protein aggregation and inclusion formation in cellular models.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases like Huntington’s disease and Parkinson’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by promoting the formation of protein inclusions in cells. This mechanism is particularly relevant in the context of neurodegenerative diseases, where misfolded proteins accumulate and form aggregates. The compound helps in reducing the toxicity associated with these aggregates, thereby providing a potential therapeutic approach.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline (B2)
  • 4-Chlorobenzoyl chloride
  • 1-Piperazine

Uniqueness

5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline is unique due to its dual role in promoting inclusion formation and reducing toxicity in neurodegenerative diseases. Unlike other compounds that either promote aggregation or reduce toxicity, this compound achieves both, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

102504-63-2

Molecular Formula

C14H22Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-3-(diethylamino)propanamide;hydrochloride

InChI

InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)10-9-13(18)16-14-11(3)7-6-8-12(14)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H

InChI Key

PSDSHSSAFKPTBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=C(C=CC=C1Cl)C.Cl

Origin of Product

United States

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